molecular formula C11H12Cl2N2O2 B2808463 2-aMino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) CAS No. 2070014-72-9

2-aMino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride)

Cat. No.: B2808463
CAS No.: 2070014-72-9
M. Wt: 275.13
InChI Key: NSRKGSISAZLLDC-UHFFFAOYSA-N
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Description

2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound, specifically, features a chloro-substituted indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloroindole, which can be obtained through the chlorination of indole.

    Formation of the Amino Acid: The 7-chloroindole is then subjected to a Mannich reaction, where it reacts with formaldehyde and a secondary amine to form the corresponding aminoalkylated product.

    Hydrolysis: The intermediate product is hydrolyzed to yield 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid.

    Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the chlorination and Mannich reaction steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinonoid structures.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Amino-substituted indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a biochemical probe due to its structural similarity to tryptophan.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure but without the chloro substitution.

    5-Hydroxytryptophan (5-HTP): A naturally occurring amino acid and chemical precursor to serotonin.

    Indole-3-acetic acid (IAA): A plant hormone with a similar indole structure.

Uniqueness

2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) is unique due to the presence of the chloro group, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This substitution can enhance its binding affinity to certain molecular targets and modify its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride), covering its synthesis, chemical behavior, applications, and unique characteristics

Properties

IUPAC Name

2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKGSISAZLLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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